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Compound of Interest

Compound Name: (S)-2-allylpyrrolidine hydrochloride
CAS No.: 197230-28-7; 197230-31-2
Cat. No.: B2783374

Get Quote

CAS Registry Number: 129704-91-2 Synonyms: (S)-a-Allylproline hydrochloride; (S)-2-
Allylpyrrolidine-2-carboxylic acid hydrochloride; 2-Allyl-L-proline HCI (Note: Nomenclature
regarding L/D vs S/R can be context-dependent; CAS 129704-91-2 refers to the (S)-
enantiomer derived from L-proline).[1]

Executive Summary

(S)-2-Allylproline hydrochloride is a specialized quaternary amino acid and a high-value chiral
building block in medicinal chemistry. Unlike simple pyrrolidines, this compound features a
guaternary carbon center at the

-position, introducing profound steric constraints when incorporated into peptide backbones.

Its primary utility lies in peptidomimetics and drug design, where it serves to:
o Lock peptide conformations: The bulky

-allyl group restricts rotation around the N-C

(
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)and C

-C'(

) bonds, stabilizing secondary structures like
-helices and

-turns.

e Enhance metabolic stability: The absence of an

-proton renders the adjacent peptide bond resistant to enzymatic hydrolysis by proteases.

e Serve as a functional scaffold: The allyl group provides a reactive handle for further
functionalization (e.g., via olefin metathesis) to create stapled peptides or macrocyclic drugs.

Clarification on Nomenclature: While sometimes referred to loosely as "(S)-2-allylpyrrolidine
hydrochloride,” the CAS 129704-91-2 specifically designates the carboxylic acid derivative
(an amino acid), not the decarboxylated pyrrolidine. This distinction is critical for procurement
and synthetic planning.

Chemical Profile & Properties[2][3][4][5][6][7]
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Property Data

Molecular Formula

Molecular Weight 191.66 g/mol

Appearance Off-white to pale beige crystalline powder

Soluble in water, methanol, DMSO; sparingly

Solubility ]
soluble in non-polar solvents.
Melting Point 186-190 °C (dec.)
o (S)-configuration (derived from L-Proline via
Chirality . .
retention of stereochemistry)
Hygroscopicity Hygroscopic; store under inert atmosphere.
K ~2.0 (COOH), ~10.6 (NH) (Estimated based on
pKa

proline analogs)

Synthesis: The Seebach Self-Regeneration of
Stereocenters (SRS)

The synthesis of quaternary amino acids requires overcoming the steric hindrance of the

-carbon while controlling stereochemistry. The industrial standard for producing (S)-2-
allylproline is the Seebach Self-Regeneration of Stereocenters (SRS) method. This route uses
a temporary chiral auxiliary formed from the starting amino acid itself, ensuring high
enantiomeric purity without external chiral ligands.

Mechanistic Pathway

o Acetalization: L-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone
(acetal). This locks the conformation and shields one face of the molecule.

e Enolization: Treatment with a strong base (LDA) generates a planar lithium enolate. The
bulky tert-butyl group directs the incoming electrophile.

o Stereoselective Alkylation: Allyl bromide attacks from the face anti to the tert-butyl group.
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» Hydrolysis: Acidic hydrolysis removes the pivalaldehyde auxiliary, yielding the free amino
acid salt.

Detailed Protocol (Bench Scale)

Note: All reactions involving LDA must be performed under strictly anhydrous conditions (Ar/N2
atmosphere).

Step 1: Formation of the Bicyclic Acetal
» Reagents: L-Proline, Pivalaldehyde, catalytic trifluoroacetic acid (TFA), Pentane.[1]

e Procedure: Reflux L-proline with excess pivalaldehyde in pentane using a Dean-Stark trap to
remove water.[1] The product, (2R,5S)-2-(tert-butyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one, is
isolated by distillation.[1]

 Critical Control: The cis-fused ring system is thermodynamically favored, setting the
stereochemical stage.

Step 2: Alkylation (The SRS Step)
e Reagents: LDA (Lithium Diisopropylamide), Allyl Bromide, THF, -78°C.
e Procedure:
o Cool a solution of the bicyclic acetal in dry THF to -78°C.
o Slowly add LDA (1.1 equiv) to generate the enolate. Stir for 30—60 min.
o Add Allyl Bromide (1.2 equiv) dropwise.
o Allow to warm slowly to -20°C or RT overnight.

o Outcome: The electrophile approaches trans to the tert-butyl group, regenerating the
stereocenter with the allyl group in the position originally occupied by the

-proton.

Step 3: Deprotection
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» Reagents: 6N HCI (aq).

e Procedure: Reflux the alkylated intermediate in 6N HCI for 4—8 hours. The pivalaldehyde is
liberated and removed (can be recovered). The aqueous phase is concentrated to yield
(S)-2-allylproline hydrochloride.

Mechanism: Self-Regeneration of Stereocenters (SRS)

Pivalaldehyde LDA, -78°C Allyl Bromide 6N HCI

L-Proline Dean-Stark g Bicyclic Oxazolidinone THF > Lithium Enolate (Stereoselective) Alpha-Allyl Acetal Reflux (S)-2-Allylproline HCI
(S-Configuration) (Single Diastereomer) (Planar Intermediate) (Steric Control: Anti-tBu) (CAS 129704-91-2)

Click to download full resolution via product page

Caption: Synthetic pathway via Seebach's SRS method, ensuring retention of chirality through
steric control.

Applications in Drug Discovery & Development[8]
Peptide Stapling and Macrocyclization

(S)-2-Allylproline is a critical precursor for Ring-Closing Metathesis (RCM). When incorporated
into a peptide sequence along with another olefin-bearing amino acid (e.g., O-allyl-serine or
another allyl-proline), RCM catalysts (Grubbs') can form a covalent hydrocarbon "staple.”

» Benefit: This locks the peptide into a bioactive helical conformation, improving affinity for
targets like protein-protein interaction (PPI) interfaces (e.g., p53-MDM2 inhibitors).

HCV Protease Inhibitors

Substituted prolines are ubiquitous in the "P2" position of Hepatitis C Virus (HCV) NS3/4A
protease inhibitors (e.g., Glecaprevir, Voxilaprevir). While 4-substituted prolines are more

common,

-substituted variants like 2-allylproline are investigated to block metabolic hot-spots and alter
the vector of the P2 substituent to access new binding pockets.

Conformational Locking ( -Helix Promotion)
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The steric bulk of the quaternary center forces the peptide backbone into specific torsion
angles (

). This effect is utilized to:

» Nucleate helix formation in short peptides.
e Design
-hairpin mimetics.

e Prevent "kinking" in long-chain peptide therapeutics.

(S)-2-Allylproline HCI

Peptide Stapling
(RCM Precursor)

Metabolic Stability
(Protease Resistance)

Conformational Lock
(Helix/Turn Inducer)

PPI Inhibitors Oral Bioavailability DEL / Fragment
(e.g., p53-MDM2) (Peptidomimetics) Libraries

Click to download full resolution via product page

Caption: Strategic utility of (S)-2-allylproline in modern medicinal chemistry workflows.

Handling & Safety Guidelines

As a hydrochloride salt of an amino acid, CAS 129704-91-2 requires standard laboratory safety
protocols, but specific attention must be paid to its physical stability.

e Storage: Store at -20°C. The compound is hygroscopic; moisture absorption can lead to
liquefaction or hydrolysis over extended periods. Keep under argon or nitrogen.

» Handling: Use a dust mask and gloves. Avoid inhalation.
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e Solubility: Dissolve in water or DMSO for biological assays. For chemical synthesis, free-
basing (neutralization with NaHCO3 or TEA) is often required in situ before coupling
reactions.

o Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Organic Syntheses Procedure [orgsyn.org]
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[https://www.benchchem.com/product/b2783374/docs#technical-monograph-s-2-allylproline-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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